2-({5-Methyl-[1,2,4]triazino[5,6-B]indol-3-YL}sulfanyl)-N-(4-phenyl-1,3-thiazol-2-YL)butanamide
Description
2-({5-Methyl-[1,2,4]triazino[5,6-B]indol-3-YL}sulfanyl)-N-(4-phenyl-1,3-thiazol-2-YL)butanamide (CAS: 527714-15-4) is a heterocyclic compound featuring a triazinoindole core fused with a thiazole moiety via a sulfanyl-butanamide linker. Its molecular formula is C₂₂H₁₈N₆OS₂, with a molecular weight of 446.548 g/mol . The compound’s structure combines pharmacologically significant motifs:
- A 5-methyl-[1,2,4]triazino[5,6-b]indole system, known for intercalation with DNA/RNA and kinase inhibition.
- A 4-phenyl-1,3-thiazol-2-yl group, which enhances bioavailability and target affinity in medicinal chemistry.
- A flexible sulfanyl-butanamide bridge, enabling conformational adaptability for receptor binding.
Properties
Molecular Formula |
C23H20N6OS2 |
|---|---|
Molecular Weight |
460.6 g/mol |
IUPAC Name |
2-[(5-methyl-[1,2,4]triazino[5,6-b]indol-3-yl)sulfanyl]-N-(4-phenyl-1,3-thiazol-2-yl)butanamide |
InChI |
InChI=1S/C23H20N6OS2/c1-3-18(21(30)26-22-24-16(13-31-22)14-9-5-4-6-10-14)32-23-25-20-19(27-28-23)15-11-7-8-12-17(15)29(20)2/h4-13,18H,3H2,1-2H3,(H,24,26,30) |
InChI Key |
CJHAGLMLLJDWIU-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C(=O)NC1=NC(=CS1)C2=CC=CC=C2)SC3=NC4=C(C5=CC=CC=C5N4C)N=N3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(5-METHYL-5H-[1,2,4]TRIAZINO[5,6-B]INDOL-3-YL)SULFANYL]-N~1~-(4-PHENYL-1,3-THIAZOL-2-YL)BUTANAMIDE typically involves multiple steps, starting with the preparation of the triazinoindole core. This can be achieved through the condensation of 5-methylisatins with benzene-1,2-diamine or thiosemicarbazide . The resulting intermediate is then reacted with various reagents to introduce the thiazole ring and other functional groups.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
2-[(5-METHYL-5H-[1,2,4]TRIAZINO[5,6-B]INDOL-3-YL)SULFANYL]-N~1~-(4-PHENYL-1,3-THIAZOL-2-YL)BUTANAMIDE can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenated solvents and appropriate nucleophiles or electrophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols.
Scientific Research Applications
2-[(5-METHYL-5H-[1,2,4]TRIAZINO[5,6-B]INDOL-3-YL)SULFANYL]-N~1~-(4-PHENYL-1,3-THIAZOL-2-YL)BUTANAMIDE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an iron chelator, which can be useful in cancer therapy.
Medicine: Investigated for its antiproliferative activity against various cancer cell lines.
Mechanism of Action
The mechanism of action of 2-[(5-METHYL-5H-[1,2,4]TRIAZINO[5,6-B]INDOL-3-YL)SULFANYL]-N~1~-(4-PHENYL-1,3-THIAZOL-2-YL)BUTANAMIDE involves its interaction with molecular targets such as iron ions. The compound selectively binds to ferrous ions, which can disrupt cellular processes in cancer cells, leading to cell cycle arrest and apoptosis . This mechanism highlights its potential as a therapeutic agent in cancer treatment.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound’s structural analogs (Table 1) share core heterocyclic systems but differ in substituents, linker groups, and pharmacological profiles. Key comparisons are drawn from synthetic and spectroscopic data in and .
Table 1: Structural and Functional Comparison
Key Insights from Comparison
Structural Complexity: The target compound exhibits greater structural complexity than analogs in , combining triazinoindole and thiazole systems. This may enhance binding specificity compared to simpler thiadiazole derivatives like compound 6 .
Molecular Weight and Bioavailability: The molecular weight (446.548 g/mol) is intermediate between smaller analogs (e.g., 6) and bulkier derivatives (e.g., 8c).
Functional Group Contributions: The sulfanyl linker in the target compound contrasts with the acetyl or ester groups in analogs. Sulfanyl groups often improve metabolic stability and redox activity .
Synthetic Feasibility: highlights the use of active methylene compounds (e.g., acetylacetone) and ammonium acetate in reflux conditions to synthesize analogs. Similar methods may apply to the target compound, though its triazinoindole core likely requires specialized indole-functionalized precursors .
Biological Activity
2-({5-Methyl-[1,2,4]triazino[5,6-B]indol-3-YL}sulfanyl)-N-(4-phenyl-1,3-thiazol-2-YL)butanamide is a complex organic compound known for its diverse biological activities. This compound belongs to the class of triazinoindole derivatives, which have been extensively studied for their potential therapeutic applications in medicinal chemistry and pharmacology.
Structural Characteristics
The molecular structure of this compound includes several key features:
- Triazinoindole Core : This core structure is known for its biological activity.
- Sulfanyl Group : Contributes to the compound's reactivity and interaction with biological targets.
- Thiazole Moiety : Enhances the pharmacological profile of the compound.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. The proposed mechanisms include:
- Iron Chelation : The compound can chelate iron ions, inhibiting their availability, which is crucial for cancer cell proliferation. This leads to cell cycle arrest and apoptosis in cancer cells .
- Enzyme Inhibition : It may inhibit various enzymes involved in critical cellular processes, including those associated with cancer progression .
Biological Activity and Therapeutic Applications
Research has demonstrated that this compound exhibits significant biological activities:
Anticancer Activity
Numerous studies have investigated the antiproliferative effects of this compound against various cancer cell lines:
- In Vitro Studies : The compound showed promising results in inhibiting the growth of multiple cancer cell lines, including breast (MCF-7), leukemia (HL-60), and melanoma (MDA-MB-435) cells .
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 | 0.36 |
| HL-60 | 0.39 |
| MDA-MB-435 | 0.18 |
Antimicrobial Activity
Preliminary antimicrobial screening indicated moderate inhibitory activity against various pathogens, including fungi like Candida albicans .
Case Studies
- Study on Antiproliferative Effects : A study reported that the compound exhibited significant inhibition of tubulin polymerization in HeLa cells, leading to G2/M-phase arrest . The findings suggest its potential as an anticancer agent by disrupting normal microtubule dynamics.
- Iron Chelation Mechanism : Another research highlighted the role of iron chelation in diminishing intracellular iron levels, which is vital for tumor growth and survival .
Comparative Analysis with Similar Compounds
The biological activity of this compound can be compared with other triazinoindole derivatives:
| Compound Name | Biological Activity | Unique Features |
|---|---|---|
| 2-(5-isopropyl-[1,2,4]triazino[5,6-b]indol)thio-N-(4-thiazol)acetamide | Moderate anticancer activity | Different reactivity profile |
| 5-benzyl-[1,2,4]triazino[5,6-b]indole | Antimicrobial properties | Benzyl group instead of sulfanyl |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
